

Introduction: The Structural Significance of Substituted Piperidines

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Compound of Interest

Compound Name: *4-Methoxy-4-methylpiperidine hydrochloride*

CAS No.: 3970-73-8

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The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its substitution pattern critically influences pharmacological activity, and precise structural verification is paramount. **4-Methoxy-4-methylpiperidine hydrochloride**, a tertiary amine salt, presents a unique analytical challenge where understanding the influence of stereochemistry, substituent effects, and, most importantly, the protonation state of the nitrogen atom is essential for accurate spectral interpretation. ^{13}C NMR spectroscopy serves as an indispensable tool, providing a distinct signal for each unique carbon environment and offering deep insights into the molecule's electronic and structural framework.

Part 1: Theoretical Foundations of the ^{13}C NMR Spectrum

The chemical shift (δ) of a ^{13}C nucleus is highly sensitive to its local electronic environment.^[1] ^[2] For **4-methoxy-4-methylpiperidine hydrochloride**, several key factors collectively determine the final spectrum.

The Piperidine Ring and Substituent Effects

The piperidine ring typically adopts a stable chair conformation. The carbons within this ring (C2, C3, C5, C6) will have chemical shifts influenced by their position relative to the heteroatom

and other substituents.

- C4 (Quaternary Carbon): This carbon is bonded to four other non-hydrogen atoms (C3, C5, a methyl group, and a methoxy group). The direct attachment of the electronegative oxygen atom from the methoxy group will cause a significant downfield shift (deshielding). As a quaternary carbon lacking directly attached protons, its signal is expected to be of lower intensity in a standard proton-decoupled ^{13}C NMR spectrum due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.[3]
- C4-Methyl (CH_3): The carbon of the methyl group at the C4 position will appear in the typical aliphatic region of the spectrum.
- Methoxy Carbon (O-CH_3): The carbon of the methoxy group is directly bonded to an oxygen atom, causing it to resonate downfield, typically in the 50-65 ppm range.[4]

The Critical Influence of N-Protonation

The molecule is a hydrochloride salt, meaning the nitrogen atom of the piperidine ring is protonated, bearing a positive formal charge ($\text{R}_3\text{N}^+\text{-H}$). This is the single most dominant electronic factor influencing the ring's carbon environments.

- Inductive Effect: The positively charged nitrogen atom strongly withdraws electron density from the adjacent carbons. This deshielding effect is most pronounced on the α -carbons (C2 and C6) and, to a lesser extent, on the β -carbons (C3 and C5).[5] Consequently, the signals for C2 and C6 are expected to be shifted significantly downfield compared to the corresponding free base.

Solvent Choice and its Implications

The hydrochloride salt form dictates the choice of solvent. The compound's polarity and ionic character make it poorly soluble in common non-polar NMR solvents like chloroform-d (CDCl_3). Protic deuterated solvents are required to achieve sufficient concentration for ^{13}C NMR analysis.

- Suitable Solvents: Deuterium oxide (D_2O) or methanol-d₄ (CD_3OD) are excellent choices.

- Solvent Effects on Chemical Shifts: The solvent can influence chemical shifts through interactions like hydrogen bonding.[6] It is crucial to report the solvent used, as spectral data is only comparable when acquired under identical conditions.

Below is the structure of **4-methoxy-4-methylpiperidine hydrochloride** with the carbon atoms numbered for the subsequent spectral analysis.

Caption: Structure of **4-methoxy-4-methylpiperidine hydrochloride** with carbon numbering.

Part 2: Experimental Protocol for Data Acquisition

A meticulously executed experimental plan is the foundation of high-quality, trustworthy NMR data. The following workflow and protocol are designed to ensure reproducibility and accuracy.

Caption: Experimental workflow for ^{13}C NMR analysis.

Sample Preparation

- Weighing: Accurately weigh 50-100 mg of **4-methoxy-4-methylpiperidine hydrochloride**. A higher concentration is generally required for ^{13}C NMR compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.[7][8]
- Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol- d_4 or D_2O).
- Dissolution: Vortex or gently agitate the vial until the sample is completely dissolved. The solution should be clear and homogeneous. Incomplete dissolution can lead to broadened spectral lines and difficulties in shimming the magnetic field.[9]
- Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. Solid impurities will severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
- Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
- Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This step is critical for obtaining sharp, well-resolved peaks.
- Acquisition Parameters: Set up a standard proton-decoupled ^{13}C NMR experiment with the following typical parameters:
 - Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
 - Acquisition Time (AQ): ~1.0–1.5 seconds.
 - Relaxation Delay (D1): 2–5 seconds. A longer delay may be necessary to obtain a quantitative signal for the non-protonated C4 carbon.
 - Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
 - Temperature: 298 K (25 °C).
- Data Processing:
 - Apply an exponential window function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.
 - Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks have a pure absorption lineshape.

- Calibrate the chemical shift axis by referencing the solvent signal (Methanol-d₄: 49.0 ppm; D₂O requires an external reference or referencing to a small amount of added standard like DSS).

Part 3: Spectral Interpretation and Data Analysis

Based on established principles of ¹³C NMR and data from analogous structures, we can predict the chemical shifts for each carbon in **4-methoxy-4-methylpiperidine hydrochloride**.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C2, C6	50 - 58	α to the protonated nitrogen. The strong inductive electron withdrawal from the N ⁺ -H group causes a significant downfield shift.
C3, C5	30 - 38	β to the protonated nitrogen. They experience a moderate downfield shift due to the inductive effect, but less pronounced than at the α -positions.
C4	70 - 78	Quaternary carbon attached to an electronegative oxygen atom, resulting in a strong deshielding effect. The signal intensity is expected to be weak.
C7 (C-CH ₃)	20 - 28	Aliphatic methyl group. Its chemical shift is in the expected range for a methyl group on a quaternary carbon.
C8 (O-CH ₃)	48 - 55	Methoxy carbon. Directly bonded to oxygen, placing it in the typical range for ether carbons.[3]

Analysis of the Predicted Spectrum:

The spectrum is expected to show five distinct signals, as the molecule possesses a plane of symmetry passing through C4 and the nitrogen atom, making C2 and C6 chemically equivalent, and C3 and C5 chemically equivalent.

- Downfield Region (70-78 ppm): A single, weak signal corresponding to the quaternary carbon C4.
- Mid-field Region (48-58 ppm): Two signals are expected here. The signal for the methoxy carbon C8 and the signal for the equivalent carbons C2 and C6. Distinguishing these may require 2D NMR experiments (like HSQC/HMBC), but the C2/C6 signal is expected to be more intense as it represents two carbons.
- Upfield Region (20-38 ppm): Two signals are predicted in this aliphatic region. The more downfield signal will belong to the equivalent carbons C3 and C5, while the most upfield signal will be from the C4-methyl carbon, C7.

Conclusion

The ^{13}C NMR analysis of **4-methoxy-4-methylpiperidine hydrochloride** is a powerful method for its structural confirmation. A successful analysis hinges on understanding the profound deshielding effect of the protonated nitrogen on the piperidine ring carbons, selecting an appropriate polar deuterated solvent, and utilizing optimized acquisition parameters to detect all carbon signals, including the weak quaternary carbon. The predicted spectrum, characterized by five distinct signals, provides a clear fingerprint for this compound, enabling researchers to confidently verify its structure in drug discovery and development pipelines.

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